molecular formula C15H26O7S B1446361 Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate CAS No. 62921-75-9

Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate

Cat. No. B1446361
CAS RN: 62921-75-9
M. Wt: 350.4 g/mol
InChI Key: SPCSFCRWIMFROR-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C₈H₁₈O₄ and a molecular weight of approximately 178.23 g/mol . It is also known by other names such as Dowanol TE , Ethyltriethylene glycol , and Ethoxytriglycol . The compound’s structure includes three ethoxy groups attached to a central ethanol backbone, along with a methylbenzenesulfonate moiety.

Scientific Research Applications

Oxidative Chemistry

Studies reveal that water-soluble organic compounds like Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate are selectively oxidized by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. This process involves stepwise hydroxylation to corresponding alcohols and aldehydes, showcasing the reactivity of a methyl group C-H bond (Labinger et al., 1993).

Solvolysis and Kinetics

Research on the solvolysis of compounds in ethanol shows significant π-bond participation, influencing the extent of the reaction. For instance, the solvolysis of certain sulfonate esters in ethanol, buffered with sodium ethoxide, demonstrates significant bond participation and kinetic behavior (Ferber, Gream, & Stoneman, 1985).

Ethoxylation and Nucleophilic Substitution Reactions

The ethoxylation of certain compounds using phase-transfer catalysts under ultrasound irradiation conditions is another application. This process impacts the kinetics of nucleophilic substitution reactions, influenced by factors such as catalyst amount, agitation speed, and temperature (Wang & Rajendran, 2007).

Synthesis of Non-Racemic Allylic Alcohols

The compound is used in the synthesis of non-racemic allylic alcohols from 4-methylbenzenesulfonates of non-racemic 2,3-epoxy alcohols. This method yields satisfactory results and has been applied in the synthesis of key building blocks for various chemical compounds (Habashita et al., 1997).

Optical and Nonlinear Optical Properties

The compound has been studied for its role in the growth, spectral, thermal, mechanical, and optical properties of certain crystals. These studies include the investigation of third-order nonlinear optical properties, which are crucial for applications in photonics and optoelectronics (Sivakumar et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate involves the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-(2-(2-chloroethoxy)ethoxy)ethanol", "4-methylbenzenesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-(2-(2-chloroethoxy)ethoxy)ethanol in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Slowly add 4-methylbenzenesulfonyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Filter the reaction mixture to remove any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization or column chromatography to obtain the desired product, Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate." ] }

CAS RN

62921-75-9

Molecular Formula

C15H26O7S

Molecular Weight

350.4 g/mol

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H18O4.C7H8O3S/c1-2-10-5-6-12-8-7-11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

SPCSFCRWIMFROR-UHFFFAOYSA-N

SMILES

CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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